molecular formula C9H7F3N2 B8307268 6-(3,3,3-Trifluoropropyl)pyridine-3-carbonitrile

6-(3,3,3-Trifluoropropyl)pyridine-3-carbonitrile

Cat. No. B8307268
M. Wt: 200.16 g/mol
InChI Key: UBQLSYSPXVTTAX-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

To a solution of 6-methyl-nicotinonitrile (118 mg, 1.0 mmol) in anhydrous THF (20 mL) at −78 C under nitrogen was added lithium diisopropylamine (2M solution in THF/heptane/ethylbenzene, 550 μL, 1.1 mmol) drop-wise. The resulting solution was allowed to warm to room temperature for 5 min and then cooled back to −78 C. 1,1,1-Trifluoro-2-iodo-ethane (524 mg, 2.5 mmol) was then added to the solution drop-wise and the reaction mixture was allowed to warm to room temperature and stirred at this temperature for 2 h. The reaction mixture was cooled at 0 C and quenched with water; the resulting solution was extracted with EtOAc (3×25 mL). Combined organics were washed with brine (25 mL), dried over magnesium sulfate and purified by silica chromatography (25% EtOAc in heptane) to afford the title compound as a pale yellow oil (191 mg, 95%). Method C HPLC-MS: MH+ requires m/z=201. Found: m/z=201, Rt=1.22 min (86%).
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
550 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
524 mg
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.C(NC(C)C)(C)C.[Li].[F:18][C:19]([F:23])([F:22])[CH2:20]I>C1COCC1>[F:18][C:19]([F:23])([F:22])[CH2:20][CH2:1][C:2]1[N:3]=[CH:4][C:5]([C:6]#[N:7])=[CH:8][CH:9]=1 |f:1.2,^1:16|

Inputs

Step One
Name
Quantity
118 mg
Type
reactant
Smiles
CC1=NC=C(C#N)C=C1
Name
Quantity
550 μL
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
524 mg
Type
reactant
Smiles
FC(CI)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled back to −78 C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled at 0 C
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with EtOAc (3×25 mL)
WASH
Type
WASH
Details
Combined organics were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
purified by silica chromatography (25% EtOAc in heptane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(CCC1=CC=C(C=N1)C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 191 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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